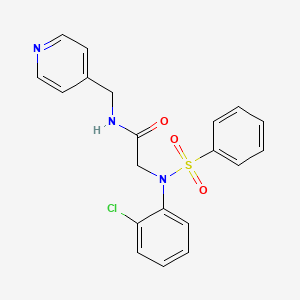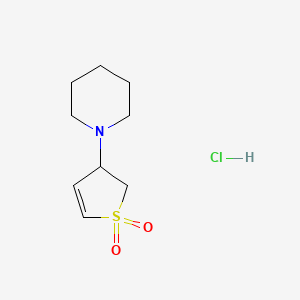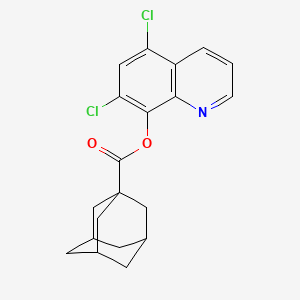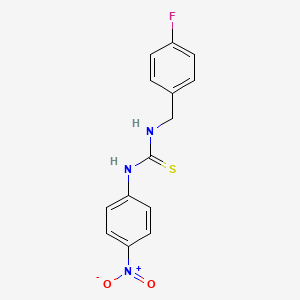![molecular formula C22H15ClN4O4 B3929656 N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]nicotinamide](/img/structure/B3929656.png)
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]nicotinamide
Vue d'ensemble
Description
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]nicotinamide, also known as CQ2, is a chemical compound that has been widely used in scientific research. CQ2 is a derivative of chloroquine, an antimalarial drug that has been used for decades. CQ2 has been synthesized to improve the potency and selectivity of chloroquine derivatives.
Mécanisme D'action
The mechanism of action of N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]nicotinamide is not fully understood, but it is believed to involve the inhibition of lysosomal acidification and the disruption of autophagy. This compound has been shown to inhibit the entry of SARS-CoV-2 into host cells by blocking the binding of the virus to the ACE2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]nicotinamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, and it has been extensively characterized. This compound has also been shown to have potent antimalarial and antiviral activity. However, this compound has some limitations for lab experiments. This compound is toxic to cells at high concentrations, and it has been shown to have off-target effects on lysosomal function and autophagy.
Orientations Futures
There are several future directions for the study of N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]nicotinamide. One direction is to further investigate the mechanism of action of this compound and its derivatives. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of malaria, viral infections, and cancer. Additionally, the development of novel derivatives of this compound with improved potency and selectivity is an area of active research.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. This compound has potent antimalarial and antiviral activity, and it has been shown to have anti-inflammatory and immunomodulatory effects. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, including the investigation of its mechanism of action and its potential as a therapeutic agent.
Applications De Recherche Scientifique
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]nicotinamide has been used in scientific research as a tool to study the mechanism of action of chloroquine derivatives. This compound has been shown to have potent antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. This compound has also been shown to have antiviral activity against several viruses, including SARS-CoV-2, the virus that causes COVID-19.
Propriétés
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c23-18-11-17(21(28)20-16(18)4-2-10-25-20)19(13-5-7-15(8-6-13)27(30)31)26-22(29)14-3-1-9-24-12-14/h1-12,19,28H,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANLDORUDINMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C4C=CC=NC4=C3O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-chlorophenyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B3929585.png)

![11-(1,3-benzodioxol-5-yl)-7-benzoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929606.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3929609.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B3929612.png)

![1-(4-bromo-2-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3929623.png)

![4-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929638.png)

![2-bromo-N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3929663.png)

![1-{[(4-chlorobenzyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B3929673.png)
